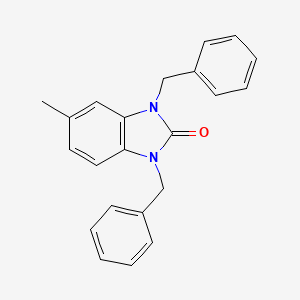
1,3-DIBENZYL-5-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIBENZYL-5-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: is a complex organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of two benzyl groups and a methyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIBENZYL-5-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the cyclization of appropriate precursors. This can be achieved by reacting o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Benzyl Groups: The benzyl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzodiazole core with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the benzodiazole core. This can be achieved by reacting the intermediate compound with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIBENZYL-5-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzodiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base, methyl iodide with potassium carbonate.
Major Products
Scientific Research Applications
1,3-DIBENZYL-5-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-DIBENZYL-5-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-BENZODIAZOLE: Similar structure but with different substituents, leading to different chemical and biological properties.
1-METHYL-5-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE:
Uniqueness
1,3-DIBENZYL-5-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to the presence of two benzyl groups and a methyl group, which confer specific chemical reactivity and biological activity. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dibenzyl-5-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17-12-13-20-21(14-17)24(16-19-10-6-3-7-11-19)22(25)23(20)15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSDQWSWBGTPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)
![1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone](/img/structure/B5634011.png)
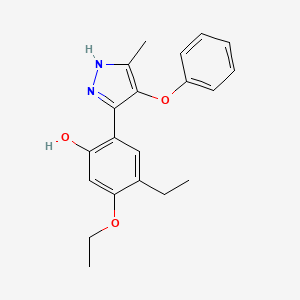
![2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5634017.png)
![4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B5634021.png)
![5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)
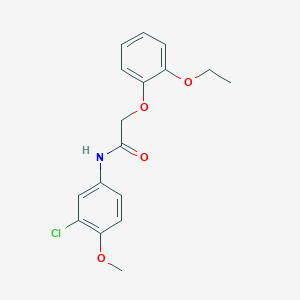
![2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole](/img/structure/B5634057.png)
![2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634058.png)
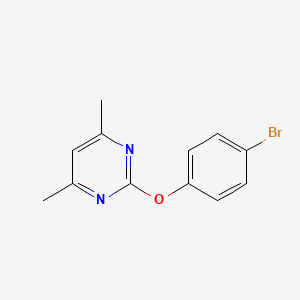
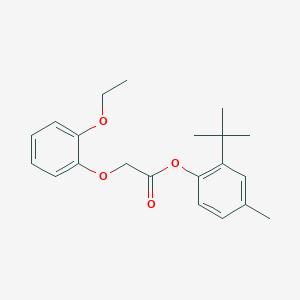

![2-benzyl-8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634079.png)
